molecular formula C9H6F3N3S B2379155 3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine CAS No. 1153977-59-3

3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine

Cat. No.: B2379155
CAS No.: 1153977-59-3
M. Wt: 245.22
InChI Key: XZTKEOPQVLVNRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine” has been reported in the literature . For instance, 1-Substituted 3-[3-(Trifluoromethyl)phenyl]thiourea derivatives were designed, synthesized, and comprehensively evaluated .


Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been studied . For example, the structure of “Phenol, 3-(trifluoromethyl)-” has been analyzed .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “this compound” have been studied . For example, the reaction of amino-functionalized model surfaces with 3,5-bis(trifluoromethyl)phenyl isothiocyanate has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to “this compound” have been analyzed . For example, trifluoromethyl ketones (TFMKs) are valuable synthetic targets due to their unique physicochemical properties .

Scientific Research Applications

Antimicrobial Activities

3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine derivatives demonstrate notable antimicrobial properties. A study by Idrees et al. (2019) reported the efficient synthesis of such derivatives and their promising in vitro antimicrobial activities against Gram-positive and Gram-negative bacterial strains.

Electroluminescence and Amplified Spontaneous Emission

Compounds containing this compound moieties have been utilized in the development of star-shaped single-polymer systems with simultaneous RGB emission. Liu et al. (2016) described the synthesis of these polymers, which show potential for saturated white electroluminescence and amplified spontaneous emission applications (Liu et al., 2016).

Anticancer and Antitubercular Activities

Compounds derived from this compound have exhibited significant anticancer and antitubercular activities. Sekhar et al. (2019) synthesized a series of these derivatives and found some to show higher inhibitory activities against breast cancer and normal human cell lines than the cisplatin control (Sekhar et al., 2019).

Synthesis and Characterization

The synthesis and characterization of this compound and its derivatives have been extensively studied. Kurzer and Canelle (1963) researched the synthesis of these compounds, providing foundational knowledge for their chemical properties and potential applications (Kurzer & Canelle, 1963).

Biological Activity of Azo Dye Derivatives

Kumar et al. (2013) synthesized heterocyclic azo dyes using 5-phenyl-1,3,4-thiadiazol-2-amine and screened them for biological activity. This research highlights the versatility of thiadiazole derivatives in various applications, including dye synthesis and potential biological uses (Kumar et al., 2013).

Safety and Hazards

The safety and hazards associated with compounds similar to “3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine” have been reported . For example, “N-[3-(Trifluoromethyl)phenyl]thiourea” is toxic if swallowed and may cause skin irritation .

Future Directions

The development of new compounds with a trifluoromethyl group is an important research direction due to their potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the formation of covalent or non-covalent bonds, which can influence the function of these biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine vary with different dosages in animal models .

Metabolic Pathways

It is possible that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3S/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZTKEOPQVLVNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153977-59-3
Record name 3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine
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